molecular formula C12H15Cl2NO5 B4041281 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine;oxalic acid

2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine;oxalic acid

Cat. No.: B4041281
M. Wt: 324.15 g/mol
InChI Key: CQRCJGRVHHOTLC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine;oxalic acid is a compound that combines the properties of 2,4-dichlorophenoxyacetic acid and N,N-dimethylethanamine. This compound is known for its applications in various fields, including agriculture, medicine, and industrial chemistry. It is often used as a herbicide and plant growth regulator due to its ability to interfere with plant hormone pathways.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of plant hormone pathways and as a tool to investigate cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of herbicides and plant growth regulators

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with N,N-dimethylethanamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and filtration, to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects by interfering with the hormone-mediated signaling pathways in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for maintaining normal plant growth and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine is unique due to its combined properties of both 2,4-dichlorophenoxyacetic acid and N,N-dimethylethanamine. This combination enhances its effectiveness as a herbicide and plant growth regulator, making it more versatile compared to its individual components .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO.C2H2O4/c1-13(2)5-6-14-10-4-3-8(11)7-9(10)12;3-1(4)2(5)6/h3-4,7H,5-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRCJGRVHHOTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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